molecular formula C11H17ClN4O2 B1386904 tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate CAS No. 849751-45-7

tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate

Cat. No.: B1386904
CAS No.: 849751-45-7
M. Wt: 272.73 g/mol
InChI Key: SHGGSBPPRBPYNL-UHFFFAOYSA-N
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Description

tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is a chemical compound with the molecular formula C11H17ClN4O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloropyrimidin-4-yl)carbamate
  • tert-Butyl (2-chloropyridin-4-yl)carbamate
  • tert-Butyl (2-chloropyrimidin-5-yl)carbamate

Uniqueness

tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is unique due to its specific structure, which combines a chloropyrimidine moiety with a tert-butyl carbamate group. This unique combination allows for versatile reactivity and a wide range of applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloropyrimidin-4-yl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-13-8-4-5-14-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGGSBPPRBPYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichloropyrimidine (1.0 g, 6.7 mmol), tert-butyl N-(2-aminoethyl)carbamate (1.06 mL, 6.71 mmol) and triethylamine (1.12 mL, 8.05 mmol) were partially dissolved in acetonitrile (22.5 mL). The mixture was stirred at room temperature for 14 hours before diluting with water and extracting with DCM. The DCM extract was dried over Na2SO4, filtered and concentrated to dryness. The crude mixture was purified by FCC to give tert-butyl-(2-((2-chloropyrimidin-4-yl)amino)ethyl)carbamate (1.07 g, 58%) and tert-butyl-(2-((4-chloropyrimidin-2-yl)amino)ethyl)carbamate (280 mg, 15%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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